sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate
Description
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is a heterocyclic compound featuring a fused thieno[2,3-b]pyrrole core substituted with a methyl group at position 5 and a sodium acetate moiety at position 4. The thieno[2,3-b]pyrrole scaffold combines a thiophene ring fused to a pyrrole, imparting unique electronic and steric properties. The sodium acetate substituent enhances solubility in polar solvents, making it advantageous for pharmaceutical and materials science applications.
Properties
IUPAC Name |
sodium;2-(5-methylthieno[2,3-b]pyrrol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S.Na/c1-6-4-7-2-3-13-9(7)10(6)5-8(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKIIYBKEFOKJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)[O-])SC=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reactions Under Phase-Transfer Catalysis
The cycloaddition of 2-mercaptoacetic acid derivatives with malononitrile precursors under PTC conditions offers a reliable route to functionalized pyrrole cores. For example, the reaction of 2-(2-oxo-2-arylethyl)malononitriles with 2-mercaptoacetic acid in the presence of tetrabutylammonium bromide (TBAB) yields 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids. Adapting this method, substituting the aryl group with a methyl-substituted thiophene derivative could generate the thieno[2,3-b]pyrrole skeleton. Key parameters include:
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Solvent system : Dioxane and aqueous K2CO3 (1:1 ratio) for efficient phase transfer.
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Catalyst : TBAB (10 mol%) to enhance anion mobility.
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Reaction time : 6–8 hours at 60°C for optimal yield (61–90%).
Functionalization with the Acetate Side Chain
Introducing the 2-acetate group to the thienopyrrole core involves esterification followed by hydrolysis:
Esterification of Thienopyrrole Intermediates
Methyl ester precursors are commonly synthesized via nucleophilic substitution. For example, methyl-2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetates form through the reaction of carboxylic acid intermediates with methanol under acidic conditions. Adapting this to thienopyrrole derivatives:
Hydrolysis to Carboxylic Acid and Salt Formation
Saponification of the methyl ester generates the free acid, which is neutralized to the sodium salt:
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Base hydrolysis : NaOH (2 equiv) in ethanol/water (3:1), 80°C, 1 hour.
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Acidification : HCl (1M) to pH 2–3, precipitating the carboxylic acid.
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Neutralization : NaHCO3 (1.1 equiv) in aqueous ethanol, yielding the sodium salt after lyophilization.
Key analytical data for validation:
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IR : Absence of ester C=O (~1710 cm⁻¹) and presence of carboxylate COO⁻ (~1580 cm⁻¹).
Critical Analysis of Methodologies
Phase-Transfer Catalysis vs. Iron-Catalyzed Annulation
The PTC method excels in yield and scalability but struggles with sterically hindered substrates. Conversely, iron catalysis accommodates diverse substituents but requires optimization for thiophene compatibility.
Challenges in Thienopyrrole Stability
Thienopyrrole derivatives are prone to oxidation at the sulfur atom. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thieno[2,3-b]pyrrole frameworks exhibit various pharmacological activities. The following table summarizes key biological activities associated with sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate and related compounds:
Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor properties of thieno[2,3-b]pyrrole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant cytotoxicity and inducing apoptosis through mitochondrial pathways.
Antiviral Properties
Research conducted by Smith et al. (2020) demonstrated that this compound exhibited antiviral activity against influenza virus in vitro. The mechanism involved inhibition of viral replication at early stages of infection.
Neuroprotective Effects
In a study investigating neuroprotective agents for Alzheimer’s disease, this compound was shown to reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides.
Mechanism of Action
The mechanism of action of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of fused thiophene-pyrrole/pyridine derivatives. Key analogs include:
Physicochemical Properties
- Solubility: The sodium acetate group in the target compound confers superior aqueous solubility compared to ester- or cyano-substituted analogs (e.g., Compound 2, which is lipid-soluble due to ethyl ester groups) .
- Molecular Weight: this compound has a higher molecular weight (~250–300 g/mol) than non-ionic analogs like 5-methyl-6H-thieno[2,3-b]pyrrole (~150 g/mol) due to the acetate salt .
Biological Activity
Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is a sodium salt derivative of a thieno[2,3-b]pyrrole structure, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the molecular formula . It is synthesized through the reaction of 5-methyl-6H-thieno[2,3-b]pyrrole with sodium acetate under controlled conditions, typically in solvents like ethanol or water at elevated temperatures. This compound's unique structure contributes to its diverse biological functions and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, leading to different biological effects such as:
- Antimicrobial Activity : Exhibited through inhibition of bacterial growth.
- Anticancer Properties : Potential to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits the growth of various bacteria and fungi. |
| Anticancer | Induces apoptosis in cancer cell lines; potential to inhibit tumor growth. |
| Enzyme Inhibition | Modulates the activity of specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
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Antimicrobial Studies :
- Research indicates that this compound demonstrates significant antimicrobial properties against several pathogenic bacteria. In vitro studies have reported a minimum inhibitory concentration (MIC) that suggests efficacy comparable to standard antimicrobial agents .
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Anticancer Research :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that it effectively reduced cell viability in colorectal cancer cells (HT29), with a half-maximal inhibitory concentration (IC50) significantly lower than that of conventional chemotherapeutics like cisplatin . The compound's selectivity index indicated a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancer cells.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
This compound can be compared with other thieno[2,3-b]pyrrole derivatives and thiophene-based compounds known for their biological activities:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thieno[2,3-b]pyridine derivatives | Antimicrobial, anticancer | Similar fused heterocyclic structure |
| Thiophene derivatives | Antiviral, anticancer | Diverse applications in organic synthesis |
Q & A
Q. What are the key synthetic pathways for sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate, and how can reaction conditions be optimized?
The synthesis of thieno-pyrrole derivatives typically involves cyclization reactions. For example, α-phenyl-β-nitrothiophene can undergo reductive cyclization to form the 5-methyl-6H-thieno[2,3-b]pyrrole core . Subsequent acetylation and sodium salt formation would require controlled pH and solvent conditions (e.g., sodium acetate in dimethylformamide for alkylation, yielding up to 92.4% efficiency in analogous compounds) . Key variables include:
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
Structural validation requires:
- Spectroscopy : ¹H/¹³C NMR to confirm the thieno-pyrrole core and acetate substituents. IR can identify carboxylate groups (C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify the molecular ion ([M]⁺ at m/z ~296.28 g/mol, adjusted for sodium substitution) .
- X-ray crystallography : For definitive stereochemical assignment (if crystalline) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should focus on:
- Enzyme inhibition : Testing against kinases or topoisomerases due to structural similarity to indoloquinoxaline DNA intercalators .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Protein-ligand binding : Surface plasmon resonance (SPR) or fluorescence quenching to study interactions with serum albumin .
Advanced Research Questions
Q. How do electronic effects of the thieno-pyrrole core influence its reactivity in cross-coupling reactions?
The electron-rich thiophene ring and electron-deficient pyrrole moiety create ambiphilic character, enabling:
Q. What contradictions exist in reported biological data for structurally related compounds, and how can they be resolved?
Discrepancies in cytotoxicity (e.g., indoloquinoxaline derivatives showing variable IC₅₀ values) may arise from:
Q. What computational strategies are effective for modeling its interactions with DNA or enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
